6-Cyclohexyl-2-methylpyrimidin-4-ol
Overview
Description
6-Cyclohexyl-2-methylpyrimidin-4-ol (CAS No. 1258306-14-7) is a heterocyclic organic compound . It is used in various fields of research and industry, including pharmaceuticals and agrochemicals.
Molecular Structure Analysis
The molecular formula of this compound is C11H16N2O . Its molecular weight is 192.26 g/mol . Further structural analysis would require specific techniques such as NMR, HPLC, LC-MS, UPLC, etc .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrimidine derivatives are known to exhibit various reactions. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
1. Synthesis and Structural Analysis
6-Cyclohexyl-2-methylpyrimidin-4-ol and its derivatives have been extensively studied for their synthesis and structural properties. For example, Ali et al. (2021) reported the synthesis and X-ray diffraction analysis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives. These compounds showed various non-covalent interactions crucial for structural stability. Theoretical calculations provided insights into their stability, reactivity, and other properties (Ali et al., 2021).
2. Process Chemistry and Industrial Applications
The compound and its related derivatives find applications in the pharmaceutical and explosive industries. For instance, Patil et al. (2008) explored the process chemistry of 4,6-dihydroxy-2-methylpyrimidine, a precursor in these industries. They developed an economic process for its production, highlighting its industrial significance (Patil et al., 2008).
3. Antifolate Activity
Research has also been conducted on the antifolate activity of diaminopyrimidines and diaminopurines derived from 6-methylpyrimidines. Kavai et al. (1975) synthesized new diaminopyrimidines and evaluated their impact on mammalian cell growth and enzyme inhibition, contributing to understanding their biological activities (Kavai et al., 1975).
4. Quantum Chemical Studies
Further, Ali et al. (2020) conducted quantum chemical studies on O-benzenesulfonylated pyrimidines derived from 6-methylpyrimidines. Their work involved analyzing non-covalent interactions and providing insights into the compounds' electronic properties (Ali et al., 2020).
5. Biological Activity
Moreover, Mohammad et al. (2017) synthesized new heterocyclic derivatives containing 1,3-oxazepine from 6-methyl 2-thiouracil and assessed their antimicrobial activity. This research contributes to the development of new compounds with significant antibacterial properties (Mohammad et al., 2017).
6. Plant Growth Stimulation
Yengoyan et al. (2020) explored 6-methylpyrimidine-4-ol derivatives for their potential in stimulating plant growth. Their study indicates that these compounds could be used as growth stimulants in agriculture (Yengoyan et al., 2020).
Safety and Hazards
properties
IUPAC Name |
4-cyclohexyl-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-12-10(7-11(14)13-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHKPWWNAQFIMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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